

# ErSO Overcomes Resistance to Standard Endocrine Therapies in Preclinical Breast Cancer Models

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## Compound of Interest

Compound Name: *ErSO*

Cat. No.: *B8199062*

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A novel investigational compound, **ErSO**, has demonstrated significant efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer that are resistant to current standard-of-care endocrine therapies, such as tamoxifen and fulvestrant. These findings suggest a promising new therapeutic avenue for patients who have developed resistance to conventional treatments.

**ErSO**, a small molecule activator of the anticipatory Unfolded Protein Response ( $\alpha$ -UPR), induces rapid and selective necrosis of ER $\alpha$ -positive breast cancer cells.<sup>[1]</sup> Its unique mechanism of action, which hyperactivates this cellular stress response pathway, appears to circumvent the common resistance mechanisms that render traditional endocrine therapies ineffective.

## Comparative Efficacy in Endocrine-Resistant Models

Preclinical studies have shown that **ErSO** is effective against breast cancer cell lines that have acquired resistance to both tamoxifen and fulvestrant while still expressing wild-type ER $\alpha$ . Furthermore, **ErSO** maintains its potency in cell lines harboring specific mutations in the estrogen receptor gene (ESR1), such as Y537S and D538G, which are known to confer resistance to standard endocrine drugs.<sup>[1][2]</sup>

Cell Line Model	ErSO IC50 (approx.)	Resistance Profile	Reference
Tamoxifen-Resistant (Wild-Type ERα)	Effective (specific IC50 not detailed in primary text)	Acquired resistance to tamoxifen	[1]
Fulvestrant-Resistant (Wild-Type ERα)	Effective (specific IC50 not detailed in primary text)	Acquired resistance to fulvestrant	[1]
TYS (T47D-ERαY537S)	~20 nM	Expresses Y537S ERα mutation, resistant to endocrine therapy	[1][2]
TDG (T47D-ERαD538G)	~20 nM	Expresses D538G ERα mutation, resistant to endocrine therapy	[1][2]

In vivo studies using mouse xenograft models of human breast cancer further underscore **ErSO**'s potential. In multiple orthotopic and metastatic models, including those with patient-derived tumors, oral or intraperitoneal administration of **ErSO** led to significant tumor regression without recurrence.[1] Notably, even tumors that did recur remained sensitive to retreatment with **ErSO**, indicating a low potential for the development of resistance to **ErSO** itself.

## Experimental Protocols

The following are summaries of the key experimental methodologies used in the evaluation of **ErSO**'s efficacy in endocrine-resistant models.

### Cell Viability Assays

To determine the half-maximal inhibitory concentration (IC50) of **ErSO**, various breast cancer cell lines, including endocrine-resistant variants, were seeded in 96-well plates. The cells were then treated with a range of **ErSO** concentrations for a specified period (e.g., 6 or 24 hours).

Cell viability was assessed using standard methods, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels as an indicator of metabolically active cells.[2]

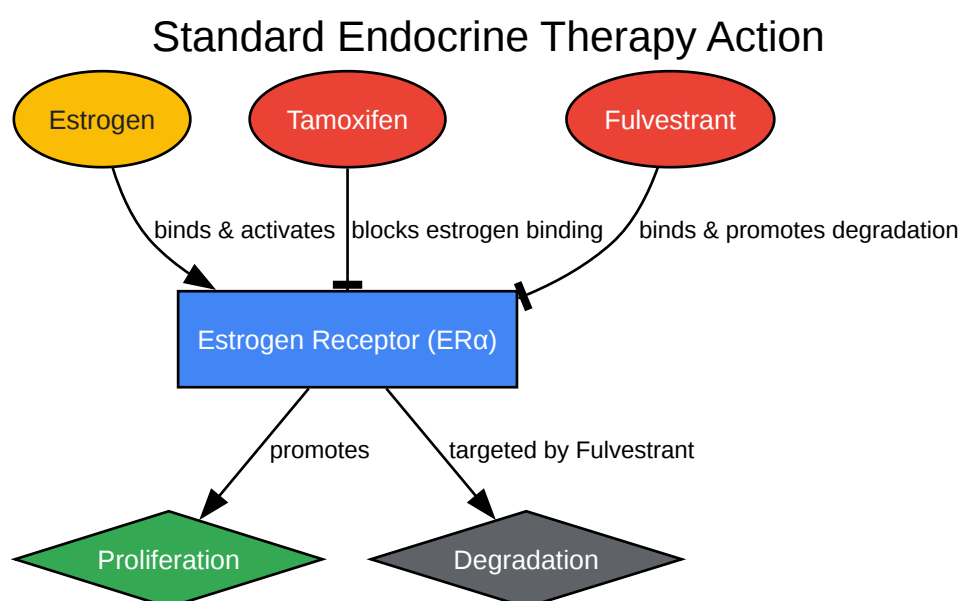
## In Vivo Xenograft Studies

Human breast cancer cell lines, including those resistant to tamoxifen and fulvestrant, were implanted into immunocompromised mice to generate orthotopic or metastatic tumor models. Once tumors were established, mice were treated with **ErSO**, administered either orally or via intraperitoneal injection, for a defined period (e.g., 14-21 days). Tumor volume was monitored regularly to assess treatment efficacy. For metastatic models, the extent of metastases in various organs such as the lungs, bones, and liver was evaluated at the end of the study.[1]

## Signaling Pathways and Mechanism of Action

Standard endocrine therapies, like tamoxifen and fulvestrant, function by targeting the estrogen receptor's role in promoting cell proliferation. Tamoxifen acts as a selective estrogen receptor modulator (SERM), competitively inhibiting estrogen binding to ER $\alpha$ . Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to ER $\alpha$  and promotes its degradation.

Resistance to these therapies often arises from mutations in the ESR1 gene or the activation of alternative growth factor signaling pathways.

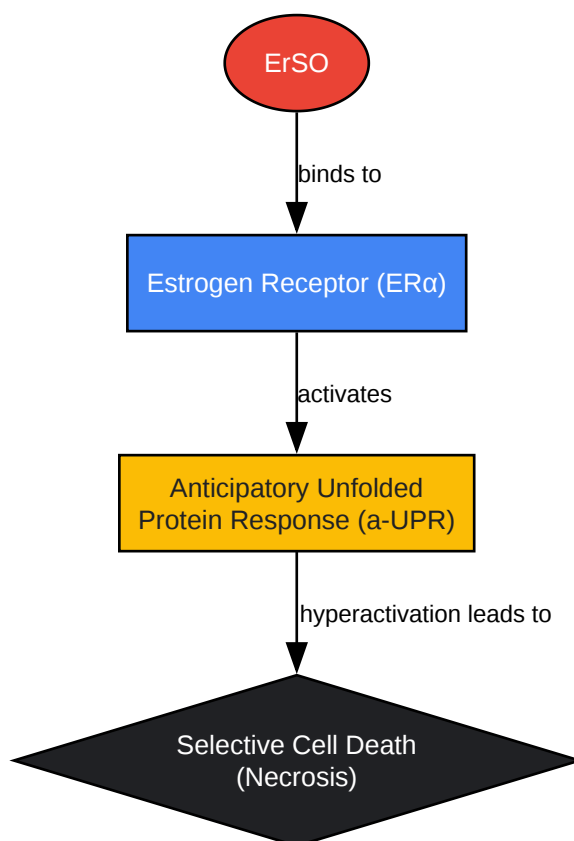


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Caption: Action of standard endocrine therapies on the estrogen receptor.

**ErSO**, in contrast, leverages the presence of ER $\alpha$  to trigger a distinct cell death pathway. It activates the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This hyperactivation leads to selective necrosis in ER $\alpha$ -positive cancer cells, irrespective of their sensitivity to traditional endocrine agents.

### ErSO Mechanism of Action



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Caption: **ErSO**'s mechanism via a-UPR hyperactivation.

The distinct mechanism of **ErSO** suggests a low likelihood of cross-resistance with existing endocrine therapies. By activating a pathway that is not the primary target of tamoxifen or fulvestrant, **ErSO** represents a promising strategy to overcome acquired resistance in ER+ breast cancer. Further clinical investigation of **ErSO** and its derivatives, such as **ErSO**-DFP, is anticipated to clarify their role in the treatment of advanced, endocrine-resistant breast cancer.

[2][3]

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